6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

Catalog No.
S14332606
CAS No.
89711-99-9
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

CAS Number

89711-99-9

Product Name

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

IUPAC Name

6-amino-5-(2-hydroxyethyl)-1H-pyrimidin-2-one

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c7-5-4(1-2-10)3-8-6(11)9-5/h3,10H,1-2H2,(H3,7,8,9,11)

InChI Key

NOYYUQCJSFZZIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1CCO)N

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one is a pyrimidine derivative characterized by the presence of an amino group at position 6 and a hydroxyethyl group at position 5 of the pyrimidine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C7_7H10_10N4_4O, and it features a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms.

Typical of pyrimidine derivatives:

  • Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
  • Reduction: This reaction can reduce double bonds or other functional groups present in the molecule.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, pressure, pH) are crucial for optimizing these reactions to achieve desired products.

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Studies have indicated that this compound may possess:

  • Anticancer properties: It may inhibit certain enzymes involved in DNA replication, which is crucial for cancer cell proliferation.
  • Antiviral activity: Its structural features allow it to interact with viral components, potentially disrupting their replication processes.
  • Antioxidant effects: Preliminary studies suggest that it can scavenge free radicals, contributing to its protective role against oxidative stress .

The synthesis of 6-amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one typically involves the following methods:

  • Nucleophilic Substitution: A common method involves functionalizing a pyrimidine core through nucleophilic substitution to introduce the amino and hydroxyethyl groups.
  • Multi-step Synthesis: Industrial production may involve optimized multi-step synthesis processes that ensure high yield and purity. Techniques like continuous flow systems and green chemistry principles are increasingly utilized to enhance efficiency and sustainability.

This compound has several applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: It acts as a model compound for studying nucleic acid interactions and enzyme mechanisms.
  • Agricultural Chemistry: Its derivatives are explored for use in agrochemicals due to their biological activity .

The mechanism of action for 6-amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. For instance, its potential to inhibit certain enzymes can affect cellular processes like replication and metabolism.

Studies have shown that this compound can form hydrogen bonds and electrostatic interactions with active sites of proteins, influencing their function and stability .

Several compounds share structural similarities with 6-amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,6-dimethylpyrimidineLacks hydroxyethyl groupMore hydrophobic due to methyl groups
2-Amino-5-(2-hydroxyethyl)pyrimidineLacks the carbonyl oxygenSimilar biological activity; less stability
2-Amino-6-methylpyrimidin-4(3H)-oneLacks hydroxyethyl groupExhibits different reactivity patterns

Uniqueness

The uniqueness of 6-amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one lies in its combination of both hydroxyethyl and amino groups, which contribute distinct chemical properties and enhance its biological activities compared to similar compounds. The presence of these functional groups allows it to participate in a wider range of

Pyrimidine ring construction via nucleophilic substitution has historically dominated heterocyclic synthesis. These methods often involve sequential functionalization of preformed rings or stepwise assembly using β-dicarbonyl precursors.

Ring Functionalization via Chloropyrimidine Intermediates

A common pathway involves substituting halogen atoms on chloropyrimidines with nucleophiles such as amines or alcohols. For example, 4,6-dichloropyrimidine can undergo selective amination at the 6-position using aqueous ammonia, followed by hydroxyethylation at the 5-position via alkoxylation with ethylene glycol under basic conditions. This stepwise approach allows precise control over substituent placement but requires harsh reagents like thionyl chloride for chlorination, generating stoichiometric waste.

The reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) is influenced by electron-withdrawing groups. For instance, nitro or trifluoromethyl groups at the 2-position activate the ring toward displacement at the 4- and 6-positions. This regioselectivity is critical for introducing the 2-hydroxyethyl group, as demonstrated in the synthesis of analogous compounds where alkoxy groups are installed using alcoholate nucleophiles in dimethylformamide.

Condensation of β-Dicarbonyl Compounds

Classical pyrimidine synthesis employs cyclocondensation between β-keto esters and urea or guanidine derivatives. A representative route involves reacting ethyl acetoacetate with guanidine carbonate in ethanol under reflux to form 2-aminopyrimidin-4(3H)-one, which is subsequently alkylated at the 5-position using 2-bromoethanol. While this method offers straightforward access to the pyrimidine core, it suffers from moderate yields (40–60%) due to competing side reactions like over-alkylation.

Modifications using thiourea instead of urea yield 2-thiopyrimidines, which can be desulfurized with Raney nickel to recover the carbonyl functionality. However, the requirement for high-temperature reflux and toxic metal catalysts limits its applicability under modern sustainability standards.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

155.069476538 g/mol

Monoisotopic Mass

155.069476538 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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